molecular formula C24H18N2O6 B4762209 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B4762209
M. Wt: 430.4 g/mol
InChI Key: VNUCIIMFFMIVOR-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinoline core substituted with three methyl groups (4,4,6-trimethyl), two dioxo groups (1,2-dioxo), and an ester-linked isoindole-1,3-dione moiety. Its molecular formula is C23H17N3O6, with an average mass of 431.40 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-12-10-24(2,3)26-19-16(12)8-13(9-17(19)20(28)23(26)31)32-18(27)11-25-21(29)14-6-4-5-7-15(14)22(25)30/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCIIMFFMIVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , with CAS number 727664-64-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C21H16N2O5C_{21}H_{16}N_{2}O_{5}, and it has a molecular weight of 364.36 g/mol. Its structure features a pyrroloquinoline core which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant pharmacological properties including anticoagulant activity. The biological activities of this compound can be summarized as follows:

Anticoagulant Activity

A study focused on the structure–activity relationships of pyrroloquinoline derivatives found that certain compounds effectively inhibited coagulation factors Xa and XIa. The best inhibitors demonstrated IC50 values of 3.68 μM for factor Xa and 2 μM for factor XIa . This suggests that the compound may serve as a potential anticoagulant agent.

The mechanism by which these compounds exert their anticoagulant effects involves the inhibition of specific coagulation factors. The docking studies indicate that these compounds can bind to the active sites of these factors, thereby preventing their function in the coagulation cascade .

Study 1: Synthesis and Evaluation

In a detailed study published in Molecules, researchers synthesized several derivatives based on the pyrroloquinoline framework. Among these, specific derivatives showed promising anticoagulant activity with varying degrees of selectivity towards factor Xa and XIa .

CompoundIC50 Factor Xa (μM)IC50 Factor XIa (μM)
Compound A3.685.00
Compound B2.004.50
Compound C10.006.00

Study 2: Molecular Docking

Another research effort involved molecular docking studies which revealed that modifications at specific positions on the pyrroloquinoline scaffold could enhance binding affinity to target proteins involved in coagulation . This highlights the importance of structural modifications in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a pyrroloquinoline core with an isoindole-dione ester. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrrolo[3,2,1-ij]quinoline 4,4,6-Trimethyl; 1,2-dioxo; isoindole-1,3-dione acetate C23H17N3O6 431.40 Hypothesized enhanced binding to electron-deficient targets
4,4,6-Trimethyl-1,2-dioxo-pyrroloquinolin-8-yl benzoate () Same core Benzoate ester C21H17NO4 347.37 Used as a synthetic intermediate; limited bioactivity data
4,4,6-Trimethyl-1,2-dioxo-pyrroloquinolin-8-yl 3-fluorobenzoate () Same core 3-Fluorobenzoate ester C21H16FNO4 365.36 Improved metabolic stability due to fluorine substituent
N-(1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide () Reduced pyrroloquinoline (tetrahydro) Acetamide C13H16N2O 216.28 Bioactivity in CNS targets (e.g., receptor modulation)
8-Benzoyl-tetrahydro-pyrroloquinolin-4-one () Tetrahydro-pyrroloquinoline Benzoyl group C18H16N2O2 300.34 Investigated for enzyme inhibition (e.g., CYP modulators)

Key Structural and Functional Differences:

Core Saturation: The target compound’s fully aromatic pyrroloquinoline core contrasts with tetrahydro analogs (e.g., ), which may exhibit increased conformational flexibility .

Ester Groups : Replacing the isoindole-dione with benzoate () or fluorobenzoate () alters electronic properties. Fluorination enhances lipophilicity and metabolic resistance .

Research Findings and Implications

Computational Similarity Analysis

  • Using Tanimoto and Dice indices (), the target compound shares >80% similarity with its benzoate analogs (), suggesting comparable bioactivity profiles .
  • benzoate) lead to significant potency shifts .

Pharmacological Hypotheses

  • The isoindole-1,3-dione moiety may enhance binding to kinases or proteases, analogous to phthalimide-based drugs (e.g., thalidomide derivatives) .
  • Methyl groups at positions 4,4,6 could hinder oxidative metabolism, improving plasma half-life compared to non-methylated analogs .

Q & A

Q. What synthetic routes are employed for the preparation of this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. Key intermediates are characterized using NMR (1H and 13C) to confirm structural integrity, HPLC for purity assessment (>95%), and LC-MS to verify molecular mass. For example, analogous compounds with pyrroloquinoline scaffolds require precise temperature control during cyclization to avoid side reactions .

Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?

Essential techniques include:

  • 1H and 13C NMR : To identify proton environments and carbon frameworks, particularly for distinguishing quinoline and isoindole moieties .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for dioxo groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Yield optimization requires:

  • Temperature Control : For example, maintaining 60–80°C during hydrolysis prevents decomposition of sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Statistical Experimental Design (DoE) : Fractional factorial designs reduce trial-and-error by identifying critical variables (e.g., pH, catalyst loading) that maximize yield .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from structural variations in analogs. Strategies include:

  • Comparative Bioassays : Standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) under identical conditions.
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs like 5-(1,3-Dioxoisoindol-2-yl)methylfuran (antimicrobial) and 6-Acetoxyisoindole (antitumor) to identify functional group contributions .
Compound NameBiological ActivityKey Structural Feature
5-(1,3-Dioxoisoindol-2-yl)methylfuranAntimicrobialFuran-linked isoindole
6-AcetoxyisoindoleAntitumorAcetylated isoindole

Q. What computational and AI-driven methods are applicable for reaction design and mechanistic studies of this compound?

Advanced approaches include:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) using DFT methods .
  • AI-Driven Process Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model multi-step syntheses .
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvent systems or catalyst combinations.

Methodological Notes

  • Data Contradiction Analysis : Use HPLC-coupled NMR to isolate and characterize byproducts that may skew biological data .
  • Reaction Monitoring : Real-time FT-IR tracks intermediate formation, reducing purification bottlenecks .
  • Collaborative Frameworks : Integrate synthetic chemistry with computational modeling (e.g., ICReDD’s feedback loop combining experimental data and quantum calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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